REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:39][N:40]([c:41]1[cH:42][cH:43][n:44][cH:45][cH:46]1)[CH3:47].[CH3:48][CH2:49][O:50][C:51](=[O:52])[CH3:53].[Cl:32][CH2:33][Cl:34].[ClH:35].[NH:36]=[C:37]=[NH:38].[OH:13][C:14](=[O:15])[CH2:16][CH2:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][c:23](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:24][cH:25]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[O:13]=[C:14]([OH:15])[CH2:16][CH2:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][c:23](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:24][cH:25]1
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Name
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CCC(N)(O)C(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCC(=O)c1ccc(-c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC(=O)c1ccc(-c2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[CH3:39][N:40]([c:41]1[cH:42][cH:43][n:44][cH:45][cH:46]1)[CH3:47].[CH3:48][CH2:49][O:50][C:51](=[O:52])[CH3:53].[Cl:32][CH2:33][Cl:34].[ClH:35].[NH:36]=[C:37]=[NH:38].[OH:13][C:14](=[O:15])[CH2:16][CH2:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][c:23](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:24][cH:25]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[C:8]([CH2:9][CH3:10])([OH:11])[NH2:12].[O:13]=[C:14]([OH:15])[CH2:16][CH2:17][C:18](=[O:19])[c:20]1[cH:21][cH:22][c:23](-[c:26]2[cH:27][cH:28][cH:29][cH:30][cH:31]2)[cH:24][cH:25]1
|
Name
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCC(=O)c1ccc(-c2ccccc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(N)(O)C(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)CCC(=O)c1ccc(-c2ccccc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |